molecular formula C10H13N3 B3055983 2-butyl-1H-imidazo[4,5-b]pyridine CAS No. 68175-10-0

2-butyl-1H-imidazo[4,5-b]pyridine

Cat. No. B3055983
M. Wt: 175.23 g/mol
InChI Key: HLVIJINGDIXEEV-UHFFFAOYSA-N
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Patent
US05157026

Procedure details

A mixture of valeric acid (5.50 mL, 50.4 mmol), 2,3-diaminopyridine (5.0 g, 45.8 mmol), and polyphosphoric acid (50 g) was heated to 100° C. with stirring for 5 hours. Basification (NH4OH), extraction (EtOAc, 4×20 mL), drying (K2CO3), and concentration gave 7.61 g (95%) of the title compound as an amorphous tan solid which was judged pure by 1H NMR and tlc (mp ca 80° C. without recrystallization).
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
50 g
Type
reactant
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
[C:1](O)(=O)[CH2:2][CH2:3][CH2:4][CH3:5].[NH2:8][C:9]1[C:14]([NH2:15])=[CH:13][CH:12]=[CH:11][N:10]=1>>[CH2:2]([C:1]1[NH:15][C:14]2[C:9]([N:8]=1)=[N:10][CH:11]=[CH:12][CH:13]=2)[CH2:3][CH2:4][CH3:5]

Inputs

Step One
Name
Quantity
5.5 mL
Type
reactant
Smiles
C(CCCC)(=O)O
Name
Quantity
5 g
Type
reactant
Smiles
NC1=NC=CC=C1N
Name
polyphosphoric acid
Quantity
50 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
with stirring for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Basification (NH4OH), extraction (EtOAc, 4×20 mL)
CUSTOM
Type
CUSTOM
Details
drying
CONCENTRATION
Type
CONCENTRATION
Details
(K2CO3), and concentration

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(CCC)C=1NC=2C(=NC=CC2)N1
Measurements
Type Value Analysis
AMOUNT: MASS 7.61 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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